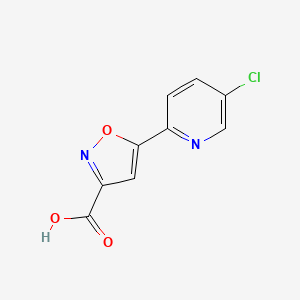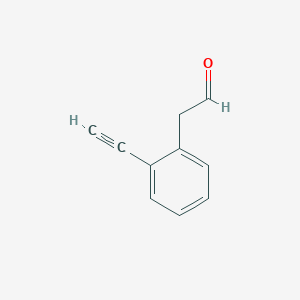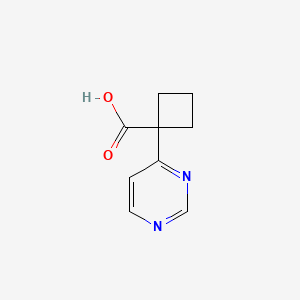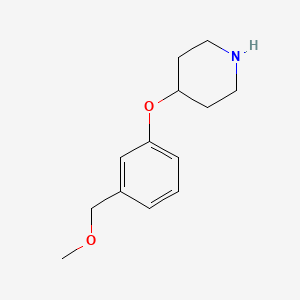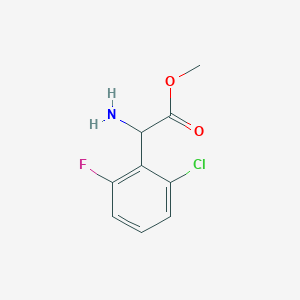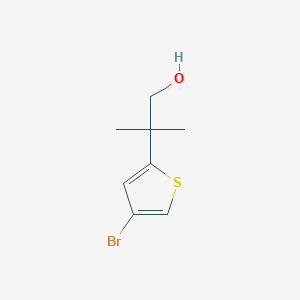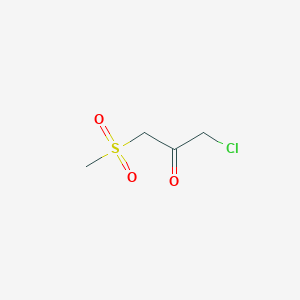
1-Chloro-3-methanesulfonylpropan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-methanesulfonylpropan-2-one is an organic compound with the molecular formula C4H7ClO3S. It is a versatile intermediate used in various chemical syntheses and industrial applications. The compound is characterized by the presence of a chloro group and a methanesulfonyl group attached to a propan-2-one backbone.
Méthodes De Préparation
The synthesis of 1-Chloro-3-methanesulfonylpropan-2-one typically involves the reaction of 3-chloropropan-2-one with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
CH3COCH2CH2Cl+CH3SO2Cl→CH3COCH2CH2SO2CH3+HCl
Industrial production methods may involve continuous flow processes to enhance yield and purity. The reaction conditions are optimized to minimize side reactions and ensure high selectivity.
Analyse Des Réactions Chimiques
1-Chloro-3-methanesulfonylpropan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted products.
Reduction: The compound can be reduced to 1-methanesulfonylpropan-2-ol using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the methanesulfonyl group can yield sulfone derivatives.
Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., dichloromethane, ethanol). Major products formed from these reactions depend on the specific nucleophile or reducing/oxidizing agent used.
Applications De Recherche Scientifique
1-Chloro-3-methanesulfonylpropan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Biology: The compound is employed in the modification of biomolecules, such as peptides and proteins, to introduce sulfonyl groups.
Medicine: It serves as a building block for the development of drugs with potential therapeutic effects.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-methanesulfonylpropan-2-one involves its reactivity towards nucleophiles and electrophiles. The chloro group acts as a leaving group in nucleophilic substitution reactions, while the methanesulfonyl group can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparaison Avec Des Composés Similaires
1-Chloro-3-methanesulfonylpropan-2-one can be compared with similar compounds such as:
1-Chloro-2-methyl-3-methanesulfonylpropane: This compound has a similar structure but with a methyl group at the 2-position, which may affect its reactivity and applications.
3-Chloro-2-methylpropane-1-sulfonyl chloride: This compound has a sulfonyl chloride group instead of a methanesulfonyl group, leading to different reactivity patterns.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Conclusion
This compound is a valuable compound in various fields of scientific research and industry. Its versatile reactivity and unique combination of functional groups make it an important intermediate in the synthesis of a wide range of chemical products.
Propriétés
Formule moléculaire |
C4H7ClO3S |
|---|---|
Poids moléculaire |
170.62 g/mol |
Nom IUPAC |
1-chloro-3-methylsulfonylpropan-2-one |
InChI |
InChI=1S/C4H7ClO3S/c1-9(7,8)3-4(6)2-5/h2-3H2,1H3 |
Clé InChI |
MLAVMOHRTOECBT-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)CC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



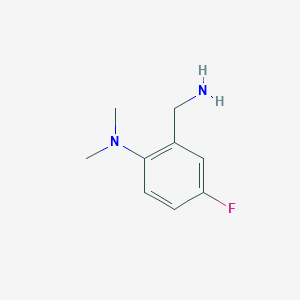
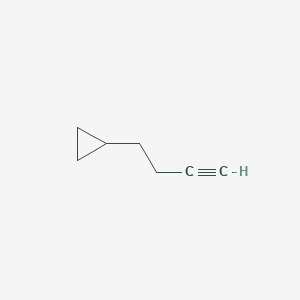
![3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide](/img/structure/B13604572.png)

